molecular formula C41H78O7 B13807744 Pentaerythritol trilaurate CAS No. 67874-04-8

Pentaerythritol trilaurate

Cat. No.: B13807744
CAS No.: 67874-04-8
M. Wt: 683.1 g/mol
InChI Key: CYCUQBHCRPDWQM-UHFFFAOYSA-N
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Description

Pentaerythritol trilaurate is an ester derived from pentaerythritol and lauric acid. It is a white, waxy solid that is used in various industrial applications due to its unique chemical properties. The compound is known for its stability and resistance to oxidation, making it valuable in the production of lubricants, cosmetics, and other products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol trilaurate is synthesized through the esterification of pentaerythritol with lauric acid. The reaction typically involves heating pentaerythritol and lauric acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The water produced is continuously removed, and the ester is purified through distillation or other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol trilaurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of pentaerythritol and lauric acid. Transesterification involves exchanging the ester groups with another alcohol, producing different esters.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst (e.g., sulfuric acid, sodium hydroxide), heat.

    Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sodium methoxide), heat.

Major Products Formed:

    Hydrolysis: Pentaerythritol and lauric acid.

    Transesterification: New esters and alcohols.

Scientific Research Applications

Pentaerythritol trilaurate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a stabilizer in the synthesis of polymers and resins.

    Biology: Employed in the formulation of biocompatible materials for medical devices.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Industry: Utilized in the production of lubricants, cosmetics, and personal care products due to its emollient properties and resistance to oxidation.

Mechanism of Action

The mechanism of action of pentaerythritol trilaurate involves its interaction with various molecular targets and pathways. In drug delivery systems, it acts as a carrier that encapsulates the active pharmaceutical ingredient, protecting it from degradation and facilitating its controlled release. The ester bonds in this compound can be hydrolyzed by enzymes in the body, releasing the active ingredient at the target site.

Comparison with Similar Compounds

    Pentaerythritol tetranitrate: An explosive compound used in military applications.

    Pentaerythritol triacrylate: Used in the production of polymers and coatings.

    Pentaerythritol tetraacrylate: Employed in the synthesis of cross-linked polymers.

Uniqueness: Pentaerythritol trilaurate is unique due to its combination of stability, resistance to oxidation, and biocompatibility. Unlike pentaerythritol tetranitrate, which is highly reactive and used in explosives, this compound is stable and safe for use in various industrial and medical applications. Its properties make it particularly valuable in the formulation of cosmetics and personal care products, where stability and safety are paramount.

Properties

IUPAC Name

[2,2-bis(dodecanoyloxymethyl)-3-hydroxypropyl] dodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H78O7/c1-4-7-10-13-16-19-22-25-28-31-38(43)46-35-41(34-42,36-47-39(44)32-29-26-23-20-17-14-11-8-5-2)37-48-40(45)33-30-27-24-21-18-15-12-9-6-3/h42H,4-37H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCUQBHCRPDWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987219
Record name 2-[(Dodecanoyloxy)methyl]-2-(hydroxymethyl)propane-1,3-diyl didodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

683.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67874-04-8
Record name 1,1′-[2-(Hydroxymethyl)-2-[[(1-oxododecyl)oxy]methyl]-1,3-propanediyl] didodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67874-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid, 1,1'-(2-(hydroxymethyl)-2-(((1-oxododecyl)oxy)methyl)-1,3-propanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxododecyl)oxy]methyl]-1,3-propanediyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[(Dodecanoyloxy)methyl]-2-(hydroxymethyl)propane-1,3-diyl didodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)-2-[[(1-oxododecyl)oxy]methyl]propane-1,3-diyl dilaurate
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